molecular formula C23H18N4O4S B11036723 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B11036723
M. Wt: 446.5 g/mol
InChI Key: ROPUWCPTWWKMKN-UHFFFAOYSA-N
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Description

[2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,3-benzodioxole ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Construction of the 1,2,4-oxadiazole ring: This involves the cyclization of a suitable hydrazide with a nitrile.

    Assembly of the thieno[2,3-b]pyridine core:

    Final coupling: The various fragments are then coupled together using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

[2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: These compounds share the benzodioxole ring structure and have similar chemical properties.

    1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in similar applications.

    Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core and have similar biological activities.

Uniqueness

What sets [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER apart is its unique combination of these structural motifs, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18N4O4S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H18N4O4S/c1-13-9-15(11-28-2)18-19(27-7-3-4-8-27)20(32-23(18)24-13)22-25-21(26-31-22)14-5-6-16-17(10-14)30-12-29-16/h3-10H,11-12H2,1-2H3

InChI Key

ROPUWCPTWWKMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N6C=CC=C6)COC

Origin of Product

United States

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